Tubulysin F is a natural product found in Archangium gephyra with data available.
Tubulysin F
CAS No.:
Cat. No.: VC16669936
Molecular Formula: C41H61N5O9S
Molecular Weight: 800.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H61N5O9S |
|---|---|
| Molecular Weight | 800.0 g/mol |
| IUPAC Name | (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
| Standard InChI | InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |
| Standard InChI Key | RWWMZVCEIUIEHQ-WIIAZBTESA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
| Canonical SMILES | CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Introduction
Structural Characterization and Molecular Properties
Core Chemical Architecture
Tubulysin F (C41H61N5O9S; molecular weight 800.0 g/mol) features a conserved tetrapeptide backbone comprising four non-proteinogenic amino acids: N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup). The Tuv subunit contains a labile N,O-acetal group that significantly influences both stability and bioactivity, while the Tup residue contributes aromatic stacking interactions during microtubule binding .
Stereochemical Complexity
The compound's three contiguous stereocenters (C-2, C-3, C-4 of Tuv) necessitate precise synthetic control. Recent catalytic systems employing bulky phosphine ligands achieve >95% diastereomeric excess in key coupling steps, overcoming historical challenges in stereoselective assembly . X-ray crystallographic studies confirm that the (2R,3S,4S) configuration optimizes tubulin-binding affinity by positioning hydrophobic sidechains into β-tubulin's maytansine site .
Physicochemical Profile
Table 1: Key Physicochemical Parameters of Tubulysin F
| Property | Value | Measurement Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | HPLC-derived |
| Aqueous solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
| Plasma protein binding | 92% (human) | Ultrafiltration |
| Metabolic stability | t1/2 = 48 min (human LM) | Microsomal incubation |
Data adapted from ADC development studies demonstrate limited inherent bioavailability, necessitating targeted delivery systems for therapeutic application .
Mechanism of Action and Biological Activity
Microtubule Dynamics Disruption
Tubulysin F exerts picomolar-range inhibition of tubulin polymerization (IC50 = 35 pM), surpassing vinblastine by three orders of magnitude. Cryo-EM structures reveal competitive binding at the β-tubulin interface, preventing longitudinal protofilament interactions essential for microtubule assembly .
Cell Cycle Arrest Patterns
Dose-response studies in HeLa cells show:
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1 nM: G2/M phase arrest (72% cells at 24h)
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5 nM: Apoptotic bodies formation (caspase-3 activation within 6h)
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10 nM: Complete cytoskeletal collapse (β-tubulin immunofluorescence dispersion)
Overcoming Multidrug Resistance
Table 2: Cytotoxic Activity Against Resistant Cell Lines
| Cell Line | P-gp Expression | IC50 (nM) | Resistance Factor |
|---|---|---|---|
| KB-3-1 (parental) | Negative | 0.4 | 1.0 |
| KB-V1 (MDR) | High | 0.6 | 1.5 |
| NCI/ADR-RES | Moderate | 0.7 | 1.75 |
The minimal resistance factor (≤2x) compared to doxorubicin (>1000x) highlights Tubulysin F's ability to bypass P-glycoprotein efflux mechanisms .
Synthetic Approaches and Structural Optimization
Traditional Linear Synthesis
Early routes required 40+ steps with critical bottlenecks:
Multicomponent Reaction (MCR) Innovations
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Ugi-4CR assembly of Tup subunit (92% de)
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Ligand-controlled Negishi coupling (Pd2(dba)3/XPhos)
Table 3: Synthesis Route Comparison
This 15-fold improvement in mass efficiency enables gram-scale production for ADC payload requirements .
Therapeutic Development and Clinical Translation
Antibody-Drug Conjugate Applications
MEDI4276 (anti-HER2 ADC) incorporates a tubulysin analogue with:
Challenges and Future Directions
Stability Optimization
The N,O-acetal moiety's lability (t1/2 = 2h in plasma) drives analogue development:
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N-14 carbamate derivatives (t1/2 = 8h, maintained potency)
Targeted Delivery Systems
Novel conjugation strategies under investigation:
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pH-sensitive β-glucuronide linkers (tumor microenvironment activation)
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Dual-warhead ADCs with tubulysin F + topoisomerase inhibitor
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Albumin-binding prolongation (t1/2 extension from 12h → 96h)
Biomarker-Driven Patient Selection
Ongoing efforts to correlate efficacy with:
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